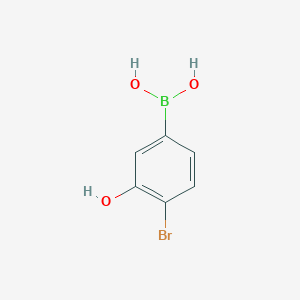

4-Bromo-3-hydroxyphenylboronic acid

Overview

Description

4-Bromo-3-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H6BBrO3 . It is used as a reagent in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst .

Synthesis Analysis

The synthesis of boronic esters, such as this compound, involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular weight of this compound is 216.825 . Its exact mass is 215.959335 . The compound has a density of 1.8±0.1 g/cm3 .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used in Suzuki-Miyaura coupling reactions with aryl halides . It is also involved in the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

This compound has a boiling point of 360.5±52.0 °C at 760 mmHg . Its flash point is 171.8±30.7 °C . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an index of refraction of 1.645 .Scientific Research Applications

Synthesis of Derivatives via Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a pivotal method in the synthesis of various derivatives. A study by Ikram et al. (2015) demonstrated the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives using arylboronic acids, including 4-bromo-3-hydroxyphenylboronic acid. These derivatives were further analyzed for their hemolytic, biofilm inhibition, and anti-thrombolytic activities, revealing potential medicinal applications (Ikram et al., 2015).Creation of Chromophore-Containing Polymers

Neilson et al. (2007) investigated the use of 4-bromo(trifluorovinyloxy)benzene and 4-trifluorovinyloxyphenylboronic acid pinacol ester, which can be related to this compound, in synthesizing new aryltrifluorovinylether chromophore monomers. These monomers were used to create chromophore-containing perfluorocyclobutyl (PFCB) polymers, demonstrating high thermal stability and varied light emission properties (Neilson et al., 2007).Chemiluminescent Applications in Bioassays

Kricka and Ji (1997) explored the synergistic effects of 4-substituted phenylboronic acids, including this compound, in enhancing the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. This finding is significant for bioassays, where enhanced signal-to-background ratios are critical (Kricka & Ji, 1997).Synthesis of Benzo[c]chromenes

Zhu et al. (2012) reported on the palladium-catalyzed tandem reactions of β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds with 2-hydroxyphenylboronic acid, leading to the synthesis of benzo[c]chromenes. This process highlights the utility of boronic acids in synthesizing complex organic structures (Zhu et al., 2012).Molecular Complex Formation with Pharmaceuticals

TalwelkarShimpi et al. (2016) investigated molecular complexes of the active pharmaceutical ingredient theophylline with various phenylboronic acids, including this compound. These complexes displayed distinct structural features, underscoring the role of boronic acids in pharmaceutical compound development (TalwelkarShimpi et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-hydroxyphenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst in two key steps: oxidative addition and transmetalation .

In the oxidative addition step, the palladium catalyst becomes oxidized as it donates electrons to form a new palladium-carbon bond .

In the transmetalation step, the this compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, leads to the formation of carbon-carbon bonds . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds from simpler ones .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound in the Suzuki-Miyaura cross-coupling reaction is influenced by various environmental factors. For instance, the reaction conditions need to be exceptionally mild and tolerant of various functional groups . Additionally, the stability of the organoboron reagent (in this case, this compound) is crucial for the success of the reaction .

Safety and Hazards

Future Directions

The future directions of 4-Bromo-3-hydroxyphenylboronic acid involve its potential use in various chemical reactions and synthesis processes. For instance, it can be used in the synthesis of boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia . It can also be used in the synthesis of other boronic acids and their derivatives .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-hydroxyphenylboronic acid plays a significant role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds . Additionally, this compound can interact with enzymes and proteins that contain active sites capable of forming covalent bonds with boronic acids. These interactions are often utilized in the design of enzyme inhibitors and protein modulators .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . By affecting these enzymes, the compound can alter the phosphorylation status of proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound has been observed to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation depending on the nature of the interaction . For example, this compound can inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in various tissues. Threshold effects have also been observed, where certain biological responses are only triggered at specific concentration ranges .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation with glucuronic acid, sulfate, or glutathione, enhancing their solubility and facilitating their excretion . The metabolic flux of this compound and its metabolites can influence the levels of various endogenous metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters . These factors collectively determine the bioavailability and pharmacokinetics of this compound in biological systems .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can be localized to the nucleus, cytoplasm, or mitochondria depending on the presence of specific localization signals . The activity of the compound can be modulated by its subcellular localization, as it may interact with different sets of biomolecules in distinct cellular compartments . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

(4-bromo-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZSBTMJFVLOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)

![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)

![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)